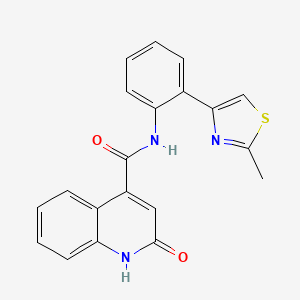

2-hydroxy-N-(2-(2-methylthiazol-4-yl)phenyl)quinoline-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-hydroxy-N-(2-(2-methylthiazol-4-yl)phenyl)quinoline-4-carboxamide is a complex organic compound that features a quinoline core structure substituted with a hydroxy group and a carboxamide group The compound also contains a thiazole ring, which is known for its diverse biological activities

Wirkmechanismus

Target of Action

Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antineoplastic drugs . Quinolines also have a wide range of biological activities and are used in many medicinal drugs.

Mode of Action

Thiazoles and quinolines generally interact with their targets through various mechanisms, including inhibition of key enzymes or interaction with cellular receptors .

Biochemical Pathways

Without specific information on “2-hydroxy-N-(2-(2-methylthiazol-4-yl)phenyl)quinoline-4-carboxamide”, it’s difficult to determine the exact biochemical pathways it affects. Thiazoles and quinolines are known to affect a variety of biochemical pathways depending on their specific structures and targets .

Pharmacokinetics

Thiazoles and quinolines, in general, have diverse pharmacokinetic properties depending on their specific structures .

Result of Action

Thiazoles and quinolines can have a variety of effects, including antimicrobial, antifungal, antiviral, and antineoplastic activities .

Vorbereitungsmethoden

The synthesis of 2-hydroxy-N-(2-(2-methylthiazol-4-yl)phenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the quinoline core, which can be achieved through methods such as the Skraup synthesis or the Friedländer synthesis. The thiazole ring can be introduced via a cyclization reaction involving appropriate thioamide precursors. The final step involves the formation of the carboxamide group through an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC).

Analyse Chemischer Reaktionen

2-hydroxy-N-(2-(2-methylthiazol-4-yl)phenyl)quinoline-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

Reduction: The carboxamide group can be reduced to an amine under reducing conditions using reagents like lithium aluminum hydride (LiAlH4).

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, depending on the reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

This compound has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anticancer agent due to the presence of the quinoline and thiazole rings, which are known to exhibit cytotoxic activities.

Biological Studies: The compound’s ability to interact with biological macromolecules makes it a candidate for studying enzyme inhibition and receptor binding.

Material Science: Its unique structure allows it to be used in the development of organic semiconductors and light-emitting diodes (LEDs).

Vergleich Mit ähnlichen Verbindungen

Similar compounds include other quinoline derivatives and thiazole-containing molecules. For example:

Biologische Aktivität

The compound 2-hydroxy-N-(2-(2-methylthiazol-4-yl)phenyl)quinoline-4-carboxamide is a derivative of quinoline known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Anticancer Activity

Recent studies have highlighted the potential of quinoline derivatives, including this compound, as anticancer agents. The structure-activity relationship (SAR) indicates that the presence of specific functional groups significantly enhances cytotoxic effects against various cancer cell lines.

Key Findings:

- The compound exhibits significant antiproliferative activity against human cancer cell lines, with IC50 values often lower than established drugs like doxorubicin .

- Molecular dynamics simulations suggest that the compound interacts with target proteins primarily through hydrophobic contacts, contributing to its anticancer efficacy .

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives have been extensively studied. The compound has shown promising results against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Data Summary:

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| This compound | S. aureus | 15 | 32 |

| E. coli | 12 | 64 | |

| P. aeruginosa | 10 | 128 |

These findings indicate that modifications in the quinoline structure can enhance antibacterial activity .

Study 1: Anticancer Efficacy

A study evaluated the cytotoxicity of various quinoline derivatives, including the target compound, against multiple cancer cell lines such as A431 and HT29. Results indicated that the compound demonstrated superior growth inhibition compared to controls, suggesting its potential as a lead compound for further development in cancer therapy .

Study 2: Antimicrobial Screening

In another study focusing on antimicrobial activity, the compound was tested against clinical isolates of MRSA and other pathogens. The results showed significant antibacterial activity, supporting its potential use in treating resistant infections .

Eigenschaften

IUPAC Name |

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-oxo-1H-quinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O2S/c1-12-21-18(11-26-12)14-7-3-5-9-17(14)23-20(25)15-10-19(24)22-16-8-4-2-6-13(15)16/h2-11H,1H3,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEUKNWJRMTUGJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=CC(=O)NC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.